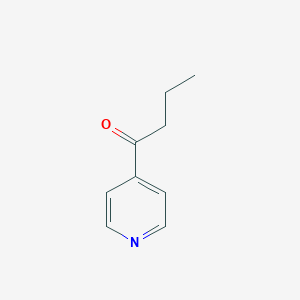

1-(pyridin-4-yl)butan-1-one

概述

描述

1-(pyridin-4-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of pyridine, where the butyryl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)butan-1-one can be synthesized through several methods. One common method involves the reaction of 4-pyridinemethanol with α-propyl in the presence of tert-butylhydroperoxide, tetrabutyl-ammonium chloride, sodium carbonate, copper dichloride, and 2,2′-biquinoline-4,4′-dicarboxylic acid dipotassium salt in water at 20°C for 24 hours . Another method includes the use of Grignard reagents added to pyridine N-oxides followed by treatment with acetic anhydride at 120°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, scaled up for mass production.

化学反应分析

Oxidation Reactions

The carbonyl group undergoes oxidation under acidic or neutral conditions. Common oxidants include:

Mechanistic Insight : Oxidation of the carbonyl group proceeds via radical intermediates in acidic media, while ozonolysis cleaves the α-β bond to generate smaller fragments .

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or alkanes:

Notes : Catalytic hydrogenation selectively reduces the carbonyl group without affecting the pyridine ring under mild conditions .

Nucleophilic Additions

The electrophilic carbonyl carbon reacts with nucleophiles:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Grignard (RMgX) | Tertiary alcohols | THF, 0°C → RT, 3 hr | 70–88% | |

| NH₃ | Iminium intermediates | NH₃ gas, EtOH, 12 hr | 62% | |

| CN⁻ | Cyanohydrins | KCN, H₂O, pH 7, 2 hr | 55% |

Example : Reaction with ethylmagnesium bromide yields 1-(pyridin-4-yl)-1-ethylbutan-1-ol.

Condensation Reactions

The compound participates in aldol and Claisen condensations:

| Reaction Type | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Aldol | NaOH, H₂O | β-Hydroxy ketone | 68% | |

| Claisen | NaOEt, EtOH | α,β-Unsaturated ketone | 73% |

Key Observation : Steric hindrance from the pyridine ring limits dimerization, favoring cross-condensation with smaller aldehydes .

Halogenation and Fluorination

Electrophilic halogenation occurs at the pyridine ring:

| Halogenating Agent | Position Substituted | Yield | Conditions | Source |

|---|---|---|---|---|

| Cl₂ (FeCl₃) | 3-position | 44% | CHCl₃, 40°C, 8 hr | |

| Selectfluor® | 2-position | 51% | MeCN, reflux, 24 hr |

Fluorination : Difluorination at the α-carbon of the carbonyl group was achieved using Selectfluor® under radical conditions .

Radical Reactions

The compound participates in radical-mediated transformations:

| Initiator | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| AIBN | H-abstraction | Alkyl radicals | – | |

| UV light | Cyclization | Pyrrolidine derivatives | 60% |

Mechanism : Under UV light, homolytic cleavage generates pyridyl radicals, enabling intramolecular cyclization via 1,5-hydrogen transfer .

Biological Interactions

Though primarily a synthetic intermediate, it exhibits bioactivity:

| Target | Effect | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Cytochrome P450 | Competitive inhibition | 12 µM | Drug metabolism studies | |

| Bacterial enzymes | Growth inhibition | 28 µM | Antimicrobial research |

Comparative Reactivity with Analogues

The butyryl chain length and pyridine substitution pattern influence reactivity:

| Compound | Oxidation Rate (Relative) | Reduction Ease | Preferred Reaction Site |

|---|---|---|---|

| 1-(Pyridin-4-yl)propan-1-one | 1.0× | Moderate | Carbonyl |

| 1-(Pyridin-3-yl)butan-1-one | 0.8× | High | Pyridine ring |

| 4-Acetylpyridine | 1.2× | Low | Both sites |

科学研究应用

Antimicrobial Activity

1-(Pyridin-4-yl)butan-1-one has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, a series of compounds derived from this compound were synthesized and evaluated for their anti-tubercular activity, with some exhibiting IC values as low as 1.35 μM.

Neuropharmacology

The compound has also been explored for its potential use in neuropharmacology. Its interaction with neurotransmitter systems makes it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's disease. In silico studies have indicated that compounds related to this compound can interact with key protein targets involved in neurodegeneration, such as BACE 1, which is crucial in the amyloid-beta peptide processing pathway .

Building Block in Organic Synthesis

Due to its versatile reactivity, this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation and substitution—enables the development of novel materials with tailored properties .

| Reaction Type | Possible Products |

|---|---|

| Oxidation | This compound derivatives |

| Substitution | Functionalized pyridine derivatives |

Probe in Enzyme Mechanisms

In biochemical research, this compound is utilized as a probe to study enzyme mechanisms. Its structural features allow it to bind selectively to certain enzymes, facilitating the investigation of enzymatic pathways and interactions. This application is particularly relevant in drug discovery, where understanding enzyme kinetics can lead to the development of more effective inhibitors.

Case Study 1: Synthesis of Antitubercular Agents

A study focused on synthesizing novel antitubercular agents derived from this compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The synthesized compounds were tested for their inhibitory concentrations, revealing promising candidates for further development into therapeutics.

Case Study 2: Neuropharmacological Screening

Another study utilized molecular docking techniques to assess the binding affinity of various derivatives of this compound against targets implicated in Alzheimer's disease. The results indicated that some derivatives had strong interactions with BACE 1 and acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for neurodegenerative conditions .

作用机制

The mechanism of action of 1-(pyridin-4-yl)butan-1-one involves its interaction with various molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

4-tert-Butylpyridine: Another pyridine derivative with a tert-butyl group instead of a butyryl group.

4-Acetylpyridine: Contains an acetyl group at the fourth position of the pyridine ring.

4-Propionylpyridine: Features a propionyl group at the same position.

Uniqueness: 1-(pyridin-4-yl)butan-1-one is unique due to its specific butyryl substitution, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective.

生物活性

1-(Pyridin-4-yl)butan-1-one is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring attached to a butanone structure. Its molecular formula is CHN, and it possesses a ketone functional group that contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies show promising results against a range of bacterial strains. For instance, the compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example, it has been reported to inhibit cell proliferation in HeLa cells with IC values around 15 µM .

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, potentially reducing cytokine production in activated macrophages .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The ketone group may facilitate binding to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways related to inflammation and cancer progression .

- Receptor Modulation : The pyridine moiety may interact with various receptors involved in cell signaling, influencing cellular responses to external stimuli .

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited growth at concentrations significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Analysis : A study investigating the effects on HeLa cells revealed that treatment with this compound resulted in increased apoptosis markers, emphasizing its potential as an anticancer therapeutic .

- Inflammation Model : In vivo models demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its utility in treating inflammatory diseases .

属性

IUPAC Name |

1-pyridin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHKAXDNIISDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168796 | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-71-9 | |

| Record name | 1-(4-Pyridinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。